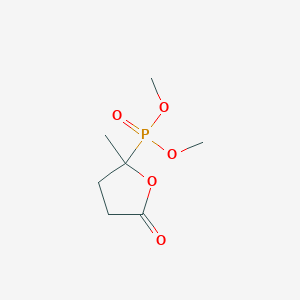
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H13O5P It is a derivative of phosphonic acid and features a tetrahydrofuran ring substituted with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-oxotetrahydrofuran with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the phosphite, which then attacks the carbonyl group of the tetrahydrofuran ring to form the desired product .
Industrial Production Methods
Industrial production of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, catalysts such as palladium or copper may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic attacks on electrophilic centers, while the carbonyl group can undergo nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phosphonate and carbonyl groups, which influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound with similar reactivity but lacking the tetrahydrofuran ring.
Dimethyl (diazomethyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction to form alkynes.
Dimethyl 2-oxopropylphosphonate: Another phosphonate derivative with applications in organic synthesis
Uniqueness
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to simpler phosphonate compounds. This structural feature allows for more diverse applications and interactions in chemical reactions, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
91675-26-2 |
|---|---|
Molecular Formula |
C7H13O5P |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
5-dimethoxyphosphoryl-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H13O5P/c1-7(5-4-6(8)12-7)13(9,10-2)11-3/h4-5H2,1-3H3 |
InChI Key |
MGMPSSPJXWEASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
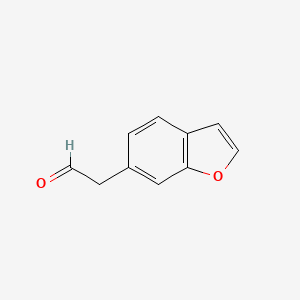
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
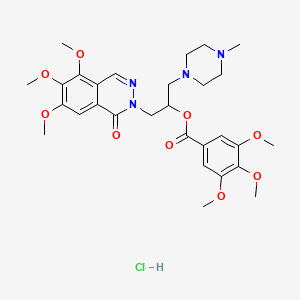
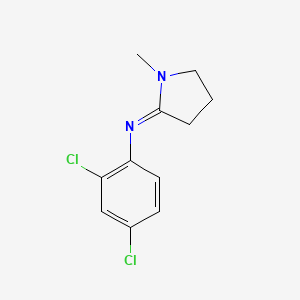

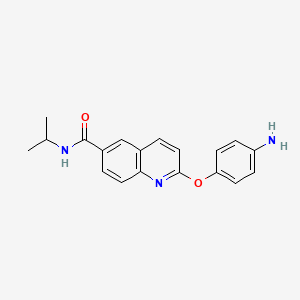
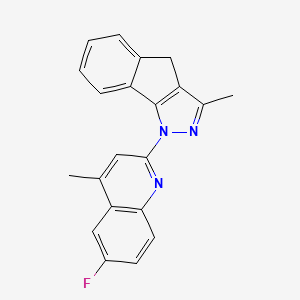

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

